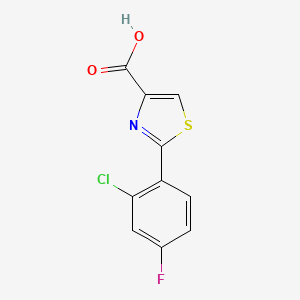
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ringThe presence of both chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-4-fluoroaniline with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with varying biological activities.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives with different functional groups on the phenyl ring.
Oxidation Products: Oxidized thiazole derivatives with enhanced biological activities.
Reduction Products: Reduced thiazole derivatives with modified chemical properties.
科学研究应用
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)thiazole-4-carboxylic Acid: Lacks the fluoro substituent, which may result in different biological activities and chemical reactivity.
2-(4-Fluorophenyl)thiazole-4-carboxylic Acid: Lacks the chloro substituent, affecting its overall properties.
2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylic Acid: Contains a bromo substituent instead of chloro, leading to variations in reactivity and applications.
Uniqueness
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C10H5ClFNO2S |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2S/c11-7-3-5(12)1-2-6(7)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI 键 |
UYHVYLZZOIIVQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















